Benzene--tetrafluoromethane (1/1)
Description
Benzene–tetrafluoromethane (1/1) is a molecular complex formed in a 1:1 stoichiometric ratio between benzene (C₆H₆) and tetrafluoromethane (CF₄). Such complexes are typically stabilized by weak intermolecular interactions, such as van der Waals forces or π-π interactions, rather than covalent bonding.
Properties
CAS No. |
193208-84-3 |
|---|---|
Molecular Formula |
C7H6F4 |
Molecular Weight |
166.12 g/mol |
IUPAC Name |
benzene;tetrafluoromethane |
InChI |
InChI=1S/C6H6.CF4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-6H; |
InChI Key |
RWCCHPQJFCTEMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene–tetrafluoromethane (1/1) involves the reaction of benzene with tetrafluoromethane under specific conditions. One common method is the direct fluorination of benzene using tetrafluoromethane in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Benzene–tetrafluoromethane (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the efficient production of the compound. Advanced techniques such as continuous flow reactors may be employed to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Benzene–tetrafluoromethane (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring of benzene can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to nitrate the benzene ring.
Sulfonation: Fuming sulfuric acid (H2SO4) is used for sulfonation reactions.
Halogenation: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) are used for halogenation.
Major Products:
Nitrobenzene: Formed from nitration reactions.
Benzene Sulfonic Acid: Formed from sulfonation reactions.
Chlorobenzene/Bromobenzene: Formed from halogenation reactions.
Scientific Research Applications
Benzene–tetrafluoromethane (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene–tetrafluoromethane (1/1) involves its interaction with molecular targets through its aromatic and fluorinated components. The benzene ring can participate in π-π interactions, while the tetrafluoromethane moiety can engage in strong dipole-dipole interactions due to the high electronegativity of fluorine atoms . These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Benzene–tetrafluoromethane (1/1) differs significantly from fluorinated benzene derivatives like 1-fluoro-2-(trifluoromethyl)benzene (C₆H₄F(CF₃)) . The latter features covalent fluorine substitution on the aromatic ring, altering its electronic properties (e.g., increased electronegativity and reduced π-electron density). In contrast, the benzene–CF₄ complex retains the electronic structure of unmodified benzene, with CF₄ acting as a non-polar, weakly interacting partner.
| Property | Benzene–CF₄ (1/1) | 1-Fluoro-2-(trifluoromethyl)benzene |
|---|---|---|
| Bonding Type | Non-covalent complex | Covalent substitution |
| Polarity | Low (CF₄ is non-polar) | Moderate (polar C–F bonds) |
| Aromatic Interaction | Weak π-system perturbation | Strong electron-withdrawing effects |
Thermodynamic Stability
Tetrafluoromethane (CF₄) is a highly stable fluorocarbon with a low boiling point (-128°C) due to its symmetrical structure and weak intermolecular forces. In contrast, 1-fluoro-2-(trifluoromethyl)benzene exhibits higher boiling points (e.g., ~120–150°C) owing to dipole-dipole interactions and molecular weight . The benzene–CF₄ complex likely decomposes at temperatures near CF₄’s boiling point, reflecting its reliance on weak van der Waals forces.
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